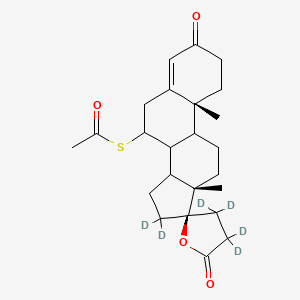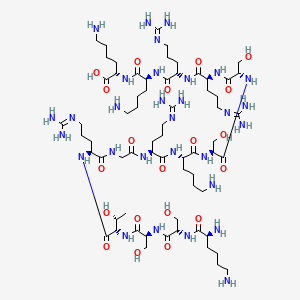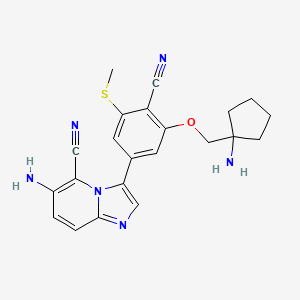![molecular formula C20H17F2N5OS B12371465 2-[2-fluoro-6-[(3S)-3-fluoropyrrolidin-1-yl]pyridin-3-yl]-5-pyridin-3-yl-6,7-dihydro-[1,3]thiazolo[5,4-c]pyridin-4-one](/img/structure/B12371465.png)
2-[2-fluoro-6-[(3S)-3-fluoropyrrolidin-1-yl]pyridin-3-yl]-5-pyridin-3-yl-6,7-dihydro-[1,3]thiazolo[5,4-c]pyridin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-oxo-6,7-dihidro-[1,3]tiazolo[5,4-c]piridin-5-il-3-piridil-2-[2-fluoro-6-[(3S)-3-fluoropirrolidin-1-il]piridin-3-il] es un compuesto orgánico complejo que presenta múltiples anillos heterocíclicos y sustituyentes de flúor
Métodos De Preparación
Rutas de síntesis y condiciones de reacción
Un método común para sintetizar fluoropirimidinas implica la fluoración de derivados de piridina utilizando reactivos como fluoruro de aluminio (AlF3) y fluoruro de cobre (CuF2) a altas temperaturas (450-500 °C) para producir fluoropirimidinas . Otro enfoque implica la reacción de 3-bromo-2-nitropiridina con fluoruro de tetrabutilamonio (Bu4N+F−) en dimetilformamida (DMF) a temperatura ambiente para formar 2-fluoro-3-bromopirimidina .
Métodos de producción industrial
La producción industrial de estos compuestos a menudo se basa en rutas de síntesis escalables que se pueden optimizar para rendimiento y pureza. El uso de reactores de flujo continuo y plataformas de síntesis automatizadas puede mejorar la eficiencia y la reproducibilidad de estos procesos. Además, la disponibilidad de bloques de construcción fluorados y técnicas avanzadas de fluoración ha facilitado la producción a gran escala de heterociclos fluorados.
Análisis De Reacciones Químicas
Tipos de reacciones
El compuesto 4-oxo-6,7-dihidro-[1,3]tiazolo[5,4-c]piridin-5-il-3-piridil-2-[2-fluoro-6-[(3S)-3-fluoropirrolidin-1-il]piridin-3-il] puede sufrir varias reacciones químicas, que incluyen:
Reacciones de sustitución: Los átomos de flúor en los anillos de piridina pueden participar en reacciones de sustitución nucleofílica, donde son reemplazados por otros nucleófilos.
Reacciones de ciclación: La formación del anillo de tiazolo[5,4-c]piridina implica reacciones de ciclación, que pueden verse favorecidas por reactivos electrofílicos o nucleofílicos.
Reacciones de oxidación y reducción: El compuesto puede sufrir reacciones de oxidación y reducción, particularmente en los anillos de pirrolidina y piridina.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen:
Agentes fluorantes: AlF3, CuF2, Bu4N+F−
Reactivos de ciclación: Yodo, ácidos borónicos y agentes alquilantes
Agentes oxidantes y reductores: Peróxido de hidrógeno (H2O2), borohidruro de sodio (NaBH4)
Productos principales formados
Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, las reacciones de sustitución nucleofílica pueden producir varias piridinas sustituidas, mientras que las reacciones de ciclación pueden producir estructuras heterocíclicas complejas.
Aplicaciones Científicas De Investigación
4-oxo-6,7-dihidro-[1,3]tiazolo[5,4-c]piridin-5-il-3-piridil-2-[2-fluoro-6-[(3S)-3-fluoropirrolidin-1-il]piridin-3-il] tiene varias aplicaciones de investigación científica, que incluyen:
Química medicinal: La estructura única del compuesto y su potencial actividad biológica lo convierten en un candidato para el descubrimiento y desarrollo de fármacos, particularmente como inhibidor de enzimas o receptores específicos.
Investigación biológica: Sus anillos de piridina fluorados se pueden utilizar como sondas en sistemas biológicos para estudiar las interacciones enzimáticas y las vías metabólicas.
Aplicaciones industriales:
Mecanismo De Acción
El mecanismo de acción de 4-oxo-6,7-dihidro-[1,3]tiazolo[5,4-c]piridin-5-il-3-piridil-2-[2-fluoro-6-[(3S)-3-fluoropirrolidin-1-il]piridin-3-il] implica su interacción con objetivos moleculares específicos, como enzimas o receptores. Los átomos de flúor en el compuesto pueden mejorar su afinidad de unión y selectividad para estos objetivos al formar fuertes enlaces de hidrógeno e interacciones electrostáticas. Los anillos heterocíclicos del compuesto también pueden participar en interacciones de apilamiento π-π con residuos aromáticos en las proteínas diana, estabilizando aún más el complejo de unión.
Comparación Con Compuestos Similares
Los compuestos similares a 4-oxo-6,7-dihidro-[1,3]tiazolo[5,4-c]piridin-5-il-3-piridil-2-[2-fluoro-6-[(3S)-3-fluoropirrolidin-1-il]piridin-3-il] incluyen otras piridinas fluoradas y tiazolopiridinas. Estos compuestos comparten características estructurales similares, como la presencia de átomos de flúor y anillos heterocíclicos, pero difieren en sus sustituyentes específicos y patrones de fusión de anillos. Ejemplos de compuestos similares incluyen:
2-fluoro-3-bromopirimidina: Un derivado de piridina fluorada más simple utilizado como intermedio en síntesis orgánica.
5-(5-fluoro-1H-pirrolo[2,3-b]piridin-3-il)pirazin-2(1H)-ona: Un compuesto con un sistema de anillo de piridina fluorada similar, utilizado como inhibidor de la ARN polimerasa dependiente de ARN de la influenza.
La singularidad de 4-oxo-6,7-dihidro-[1,3]tiazolo[5,4-c]piridin-5-il-3-piridil-2-[2-fluoro-6-[(3S)-3-fluoropirrolidin-1-il]piridin-3-il] radica en su combinación de múltiples anillos heterocíclicos y sustituyentes de flúor, que confieren propiedades químicas y biológicas específicas que no están presentes en los análogos más simples.
Propiedades
Fórmula molecular |
C20H17F2N5OS |
|---|---|
Peso molecular |
413.4 g/mol |
Nombre IUPAC |
2-[2-fluoro-6-[(3S)-3-fluoropyrrolidin-1-yl]pyridin-3-yl]-5-pyridin-3-yl-6,7-dihydro-[1,3]thiazolo[5,4-c]pyridin-4-one |
InChI |
InChI=1S/C20H17F2N5OS/c21-12-5-8-26(11-12)16-4-3-14(18(22)25-16)19-24-15-6-9-27(20(28)17(15)29-19)13-2-1-7-23-10-13/h1-4,7,10,12H,5-6,8-9,11H2/t12-/m0/s1 |
Clave InChI |
NKXBUELDCAQJLQ-LBPRGKRZSA-N |
SMILES isomérico |
C1CN(C[C@H]1F)C2=NC(=C(C=C2)C3=NC4=C(S3)C(=O)N(CC4)C5=CN=CC=C5)F |
SMILES canónico |
C1CN(CC1F)C2=NC(=C(C=C2)C3=NC4=C(S3)C(=O)N(CC4)C5=CN=CC=C5)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


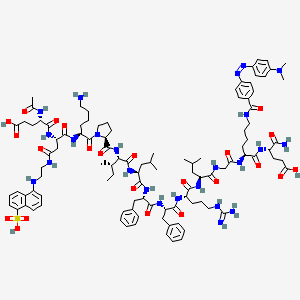

![[(Z)-hexadec-9-enyl] formate](/img/structure/B12371398.png)
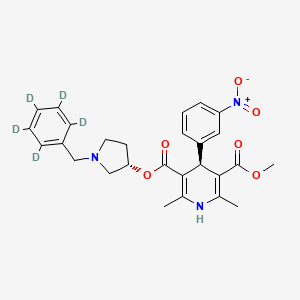
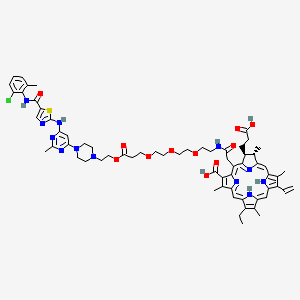
![(5R,6S)-3-[(3R)-5-(dimethylcarbamoyl)pyrrolidin-3-yl]sulfanyl-6-(1-hydroxyethyl)-5-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B12371412.png)

![(2S,4R)-1-[(2S)-2-[11-[[(2S)-2-(4-chlorophenyl)-3-[4-[(5R,7R)-7-hydroxy-5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]piperazin-1-yl]-3-oxopropyl]amino]undecanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B12371434.png)
![N-hydroxy-7-[4-[4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]triazol-1-yl]heptanamide](/img/structure/B12371438.png)
